An In-depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol
An In-depth Technical Guide to the Chemical Properties of 5-(2-Methoxyphenyl)pyridin-3-ol
Disclaimer: Direct experimental data for 5-(2-Methoxyphenyl)pyridin-3-ol is limited in publicly available scientific literature. The information presented in this guide is substantially based on established principles of organic chemistry and inferred from the known properties and synthesis of structurally analogous compounds.
Introduction
5-(2-Methoxyphenyl)pyridin-3-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating both a pyridinol and a methoxyphenyl moiety. The pyridinol core is a common scaffold in pharmacologically active molecules, while the methoxyphenyl group can influence receptor binding and metabolic stability. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the potential biological significance of this compound, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties
The chemical properties of 5-(2-Methoxyphenyl)pyridin-3-ol can be predicted by examining its constituent functional groups and by analogy to similar molecules. The presence of a hydroxyl group on the pyridine ring suggests potential for hydrogen bonding and tautomerization. The methoxy group on the phenyl ring is an electron-donating group, which can influence the electronic properties of the aromatic system.
Predicted Physicochemical Properties
| Property | Predicted Value | Structural Analogue for Comparison |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | - |
| Appearance | Likely a solid at room temperature | 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones are solids[1][2] |
| Melting Point | Expected to be >150 °C | - |
| Boiling Point | >300 °C (with decomposition) | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | General solubility of pyridinol derivatives |
| pKa | Phenolic proton expected to be weakly acidic (pKa ~8-10). Pyridine nitrogen is weakly basic. | Pyridin-3-ol has a pKa of ~8.7 for the hydroxyl group. |
Spectral Data Interpretation
While experimental spectra for 5-(2-Methoxyphenyl)pyridin-3-ol are not available, the expected spectral characteristics can be inferred:
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¹H NMR: Aromatic protons on both the pyridine and phenyl rings would appear in the range of δ 7.0-8.5 ppm. The methoxy group would present as a singlet around δ 3.8-4.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methoxy carbon would be expected around δ 55-60 ppm.
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Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-O stretching from the methoxy group and the phenolic hydroxyl group would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 201.22. Common fragmentation patterns would involve the loss of the methoxy group or cleavage of the bond between the two aromatic rings.
Experimental Protocols
The synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol can be logically achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids.[3][4][5]
Proposed Synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol
The proposed synthetic route involves the coupling of 5-bromo-pyridin-3-ol with 2-methoxyphenylboronic acid.
Reaction Scheme:
Detailed Protocol:
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Reagents and Materials:
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5-Bromo-pyridin-3-ol
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2-Methoxyphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or another suitable base
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Solvent system: e.g., a mixture of 1,4-dioxane and water (4:1)
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Nitrogen or Argon gas for inert atmosphere
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Standard laboratory glassware for organic synthesis
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Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-pyridin-3-ol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq). b. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. c. Add the solvent mixture (1,4-dioxane/water). d. To this mixture, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in the reaction solvent. e. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 5-(2-Methoxyphenyl)pyridin-3-ol.
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Potential Biological Significance and Signaling Pathways
While the specific biological activity of 5-(2-Methoxyphenyl)pyridin-3-ol has not been reported, the pyridine and substituted phenyl moieties are present in numerous biologically active compounds.[6][7][8] Derivatives of pyridine are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10]
Substituted phenylpyridines have been investigated as modulators of various biological targets. For instance, some derivatives act as inhibitors of enzymes or as ligands for receptors in the central nervous system.[7] The methoxy substitution on the phenyl ring can be critical for activity, potentially influencing binding affinity and metabolic pathways.
Given the structural motifs, 5-(2-Methoxyphenyl)pyridin-3-ol could be a candidate for screening in various therapeutic areas. A hypothetical signaling pathway involvement could be as an inhibitor of a protein kinase, where the pyridinol core could interact with the hinge region of the kinase, and the methoxyphenyl group could occupy a hydrophobic pocket.
Mandatory Visualizations
Caption: Proposed experimental workflow for the synthesis of 5-(2-Methoxyphenyl)pyridin-3-ol via Suzuki-Miyaura coupling.
Caption: Logical diagram illustrating the potential structure-activity relationships for 5-(2-Methoxyphenyl)pyridin-3-ol.
References
- 1. Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
